Cas no 81445-44-5 ((2S)-2-(benzyloxy)propanal)

(2S)-2-(benzyloxy)propanal structure
(2S)-2-(benzyloxy)propanal structure
Produktname:(2S)-2-(benzyloxy)propanal
CAS-Nr.:81445-44-5
MF:C10H12O2
MW:164.201083183289
MDL:MFCD04116115
CID:703919
PubChem ID:11116387

(2S)-2-(benzyloxy)propanal Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Propanal, 2-(phenylmethoxy)-, (2S)-
    • (S)-2-(Benzyloxy)propional
    • (S)-2-Benzyloxy-propionaldehyde
    • Posaconazole Impurity 87
    • (2S)-2-(benzyloxy)propanal
    • (2S)-2-(Phenylmethoxy)propanal (ACI)
    • Propanal, 2-(phenylmethoxy)-, (S)- (ZCI)
    • (-)-(S)-2-(Benzyloxy)propanal
    • (-)-(S)-2-(Phenylmethoxy)propanal
    • (2S)-2-Benzyloxypropanal
    • (2S)-2-Phenylmethoxypropanal
    • (S)-2-(Benzyloxy)propanal
    • (S)-2-(Benzyloxy)propionaldehyde
    • (S)-α-(Benzyloxy)propanal
    • LRRGYHJHSLSATF-VIFPVBQESA-N
    • 81445-44-5
    • SCHEMBL6172748
    • DTXSID80455716
    • AKOS006239988
    • MFCD04116115
    • (s)-2-benzyloxypropanal
    • MDL: MFCD04116115
    • Inchi: 1S/C10H12O2/c1-9(7-11)12-8-10-5-3-2-4-6-10/h2-7,9H,8H2,1H3/t9-/m0/s1
    • InChI-Schlüssel: LRRGYHJHSLSATF-VIFPVBQESA-N
    • Lächelt: C(C1C=CC=CC=1)O[C@@H](C)C=O

Berechnete Eigenschaften

  • Genaue Masse: 164.083729621g/mol
  • Monoisotopenmasse: 164.083729621g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 2
  • Schwere Atomanzahl: 12
  • Anzahl drehbarer Bindungen: 4
  • Komplexität: 128
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 1
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topologische Polaroberfläche: 26.3Ų

Experimentelle Eigenschaften

  • Schmelzpunkt: N/A
  • Siedepunkt: 90-93°C/0.5mm
  • Löslichkeit: Chloroform

(2S)-2-(benzyloxy)propanal Sicherheitsinformationen

(2S)-2-(benzyloxy)propanal Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
10R0604-50mg
(S)-2-Benzyloxy-propionaldehyde
81445-44-5 96%
50mg
¥1687.58 2025-01-21
abcr
AB536154-1 g
(S)-2-Benzyloxy-propionaldehyde
81445-44-5
1g
€1,160.80 2022-07-29
Alichem
A019140383-5g
(S)-2-(Benzyloxy)propanal
81445-44-5 96%
5g
$1343.30 2023-09-01
TRC
B287725-250mg
(S)-2-(Benzyloxy)propional
81445-44-5
250mg
$ 494.00 2023-04-18
eNovation Chemicals LLC
D967051-100mg
(S)-2-Benzyloxy-propionaldehyde
81445-44-5 95%
100mg
$325 2024-07-28
eNovation Chemicals LLC
D967051-250mg
(S)-2-Benzyloxy-propionaldehyde
81445-44-5 95%
250mg
$525 2024-07-28
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ3581-250MG
(2S)-2-(benzyloxy)propanal
81445-44-5 95%
250MG
¥ 1,036.00 2023-04-13
eNovation Chemicals LLC
D967051-1g
(S)-2-Benzyloxy-propionaldehyde
81445-44-5 95%
1g
$1545 2024-07-28
SHENG KE LU SI SHENG WU JI SHU
sc-215835-100 mg
(S)-2-(Benzyloxy)propional,
81445-44-5
100MG
¥2,858.00 2023-07-10
SHENG KE LU SI SHENG WU JI SHU
sc-215835-100mg
(S)-2-(Benzyloxy)propional,
81445-44-5
100mg
¥2858.00 2023-09-05

(2S)-2-(benzyloxy)propanal Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  20 min, 0 °C
1.2 0 °C → rt; 12 h, rt
1.3 Reagents: Water ;  rt
2.1 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane ,  Toluene ;  25 min, -78 °C; 1 h, -78 °C
2.2 Reagents: Potassium sodium tartrate Solvents: Water ;  1 h, rt
Referenz
Direct Deprotonative Functionalization of α,α-Difluoromethyl Ketones using a Catalytic Organosuperbase
Messara, Amelia; et al, Angewandte Chemie, 2023, 62(10),

Synthetic Routes 2

Reaktionsbedingungen
1.1 Reagents: 1-Hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide Solvents: Ethyl acetate ;  3.25 h, 80 °C
Referenz
Diastereoselective Addition of Prochiral Nucleophilic Alkenes to α-Chiral N-Sulfonyl Imines
Gutierrez, David A.; et al, Organic Letters, 2022, 24(5), 1164-1168

Synthetic Routes 3

Reaktionsbedingungen
1.1 Reagents: Trifluoromethanesulfonic acid Solvents: Dichloromethane ,  Cyclohexane ;  rt; 60 h, rt
2.1 Reagents: Diisobutylaluminum hydride Solvents: Diethyl ether ,  Hexane ;  -78 °C; 2 h, -78 °C
Referenz
Volatile Lactones from Streptomycetes Arise via the Antimycin Biosynthetic Pathway
Riclea, Ramona; et al, ChemBioChem, 2012, 13(11), 1635-1644

Synthetic Routes 4

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol
Referenz
Palladium on Carbon
King, Anthony O.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

Synthetic Routes 5

Reaktionsbedingungen
1.1 Reagents: 1-Hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide Solvents: Ethyl acetate ;  rt → reflux; 4 h, reflux
Referenz
Acyclic Stereocontrol in the Additions of Nucleophilic Alkenes to α-Chiral N-Sulfonyl Imines
Moore, Lucas C. ; et al, Chemistry - A European Journal, 2019, 25(52), 12214-12220

Synthetic Routes 6

Reaktionsbedingungen
1.1 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane ;  30 min, -78 °C
1.2 Reagents: Potassium sodium tartrate Solvents: Water ;  -78 °C → rt
Referenz
Botcinolide/botcinin: asymmetric synthesis of the key fragments
Ramirez-Fernandez, Jacinto; et al, Natural Product Communications, 2011, 6(4), 443-450

Synthetic Routes 7

Reaktionsbedingungen
1.1 Solvents: Dichloromethane ;  rt → -78 °C
1.2 Reagents: Diisobutylaluminum hydride Solvents: Toluene ;  -78 °C; 1 h, -78 °C; -78 °C
Referenz
Stereoselective synthesis of functionalized triol units by SnCl4 promoted allylation of α-benzyloxyaldehydes: crucial role of the stoichiometry of the Lewis acid
Dubost, Christophe; et al, Tetrahedron, 2004, 60(35), 7693-7704

Synthetic Routes 8

Reaktionsbedingungen
1.1 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane ,  Hexane ;  -78 °C; 6 h, -78 °C
1.2 Reagents: Potassium sodium tartrate Solvents: Water ;  -78 °C; -78 °C → rt; 1 h, rt
Referenz
Studies Towards the Total Synthesis of Lactonamycin: Investigations into Glycosidation Reactions
Rzepa, Paula Rocha, 2008, , ,

Synthetic Routes 9

Reaktionsbedingungen
1.1 Reagents: Vitride Solvents: Tetrahydrofuran
Referenz
An improved synthetic method of (S)-2-alkoxypropanals from ethyl (S)-lactate
Kobayashi, Yuko; et al, Bulletin of the Chemical Society of Japan, 1989, 62(9), 3038-40

Synthetic Routes 10

Reaktionsbedingungen
1.1 Reagents: Trifluoromethanesulfonic acid Solvents: Dichloromethane ,  Cyclohexane
1.2 Reagents: Diisobutylaluminum hydride Solvents: Toluene ,  Tetrahydrofuran ;  -78 °C
Referenz
Exploring the Solid-Phase Synthesis of 3,4-Disubstituted β-Lactams: Scope and Limitations
Delpiccolo, Carina M. L.; et al, Journal of Combinatorial Chemistry, 2005, 7(2), 331-344

Synthetic Routes 11

Reaktionsbedingungen
Referenz
The first total synthesis of phomopsolidone A
Raju, Kasa Shiva; et al, Tetrahedron Letters, 2016, 57(19), 2109-2111

Synthetic Routes 12

Reaktionsbedingungen
1.1 Catalysts: Lead tetraacetate
Referenz
On the steric course of the addition of some organometallic reagents to (R)-2,3-O-isopropylideneglyceraldehyde. Synthesis of optically active α-benzyloxy aldehydes, alcohols, carboxylic acids and 1,2-diols
Mulzer, Johann; et al, Tetrahedron Letters, 1983, 24(28), 2843-6

Synthetic Routes 13

Reaktionsbedingungen
1.1 Reagents: 1-Hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide Solvents: Ethyl acetate ;  rt → 80 °C; 3.25 h, 80 °C
Referenz
Diastereoselective addition of prochiral nucleophilic alkenes to α-chiral N-sulfonyl imines
Gutierrez, David A.; et al, ChemRxiv, 2021, 1, 1-6

Synthetic Routes 14

Reaktionsbedingungen
1.1 Reagents: Silver oxide (Ag2O) Solvents: Diethyl ether ;  10 h, 40 °C
2.1 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane ;  30 min, -78 °C
2.2 Reagents: Methanol
Referenz
Luquilloamides, Cytotoxic Lipopeptides from a Puerto Rican Collection of the Filamentous Marine Cyanobacterium Oscillatoria sp.
Kim, Geum Jin; et al, Journal of Organic Chemistry, 2022, 87(2), 1043-1055

Synthetic Routes 15

Reaktionsbedingungen
1.1 Reagents: Vitride Solvents: Toluene ;  30 min, -12 °C; 2.5 h, -13 - -10 °C
1.2 Solvents: Acetone ;  10 min, -13 - -10 °C
Referenz
Efficient Stereoselective Synthesis of a Key Chiral Aldehyde Intermediate in the Synthesis of Picolinamide Fungicides
Li, Fangzheng ; et al, Organic Process Research & Development, 2019, 23(10), 2253-2260

Synthetic Routes 16

Reaktionsbedingungen
1.1 Catalysts: Palladium Solvents: Methanol
1.2 Reagents: Hydrogen
Referenz
Synthesis of the four stereoisomers of 1,1,1-trifluorobutane-2,3-diol
Morelli, Carlo F.; et al, Organic Preparations and Procedures International, 2002, 34(1), 103-107

Synthetic Routes 17

Reaktionsbedingungen
1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ;  -50 °C; 2.5 h, -50 °C
1.2 Reagents: Sodium pyrosulfite Solvents: Water ;  -50 °C; -50 °C → 20 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 11, 0 °C
Referenz
Intermolecular 1,3-dipolar cycloadditions of azomethine imines
Jones, Raymond C. F.; et al, ARKIVOC (Gainesville, 2007, (5), 152-166

Synthetic Routes 18

Reaktionsbedingungen
1.1 Reagents: Diisobutylaluminum hydride Solvents: Diethyl ether ,  Hexane ;  -78 °C; 1.5 h, -78 °C
1.2 Reagents: Ammonium chloride Solvents: Water
Referenz
A highly stereoselective ether directed palladium catalyzed aza-Claisen rearrangement
Jamieson, Andrew G.; et al, Organic & Biomolecular Chemistry, 2005, 3(5), 735-736

Synthetic Routes 19

Reaktionsbedingungen
1.1 Reagents: Diisobutylaluminum hydride Solvents: Diethyl ether ,  Hexane ;  1.5 h, -78 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
Referenz
Synthesis of (-)-(E,S)-3-(benzyloxy)-1-butenyl phenyl sulfone via a Horner-Wadsworth-Emmons reaction of (-)-(S)-2-(benzyloxy)propanal
Enders, D.; et al, Organic Syntheses, 2002, 78, 177-188

Synthetic Routes 20

Reaktionsbedingungen
1.1 Reagents: Vitride Solvents: Toluene ,  Tetrahydrofuran
Referenz
(S)-Ethyl lactate
Grabowski, Edward J. J., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-4

Synthetic Routes 21

Reaktionsbedingungen
1.1 Catalysts: Trifluoromethanesulfonic acid
1.2 Reagents: Diisobutylaluminum hydride
Referenz
Toward the Synthesis of (+)-Peloruside A via an Intramolecular Vinylogous Aldol Reaction
Gazaille, Jeffrey A.; et al, Organic Letters, 2012, 14(1), 178-181

Synthetic Routes 22

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol
Referenz
Palladium on carbon
King, Anthony O.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-5

Synthetic Routes 23

Reaktionsbedingungen
1.1 Reagents: Boron trifluoride ,  Mercuric oxide Solvents: Diethyl ether
Referenz
Bakers' yeast-mediated synthesis of protected α-hydroxy aldehydes
Guanti, Giuseppe; et al, Journal of the Chemical Society, 1986, (2), 138-40

Synthetic Routes 24

Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide
1.2 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane ;  -90 °C
Referenz
Effect of substituents on the ring-closing metathesis reaction in the synthesis of functionalized nonanolactones
Ramirez-Fernandez, Jacinto; et al, Synlett, 2008, (3), 339-342

Synthetic Routes 25

Reaktionsbedingungen
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  -15 °C; 1 h, -15 °C
1.2 Reagents: Water ;  pH 7, 0 °C
1.3 Reagents: (-)-Camphorsulfonic acid Solvents: Pentane ;  1 h, rt
Referenz
Alkylation and aldol reactions of acyl derivatives of N-1-(1'-naphthyl)ethyl-O-tert-butylhydroxylamine: asymmetric synthesis of α-alkoxy-, α-substituted-β-alkoxy- and α,β-dialkoxyaldehydes
Chernega, Alexander N.; et al, Tetrahedron, 2010, 66(23), 4167-4194

Synthetic Routes 26

Reaktionsbedingungen
1.1 Reagents: Vitride Solvents: Toluene ;  5 h, < rt
1.2 Reagents: Acetone
Referenz
Stereoselective Grignard additions to N-formyl hydrazone: a concise synthesis of NoxafilR side chain and a synthesis of NoxafilR
Saksena, Anil K.; et al, Tetrahedron Letters, 2004, 45(44), 8249-8251

(2S)-2-(benzyloxy)propanal Raw materials

(2S)-2-(benzyloxy)propanal Preparation Products

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Amadis Chemical Company Limited
(CAS:81445-44-5)(2S)-2-(benzyloxy)propanal
A1042297
Reinheit:99%/99%/99%
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Preis ($):155.0/441.0/1652.0